3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Description
Key Structural Features:
| Component | Functional Group or Role | Spatial Orientation |
|---|---|---|
| Phenyl ring | Boronic acid at position 3 | Planar, para-substituted |
| Piperidin-4-yloxy | Ether linkage to phenyl | Equatorial (BOC group) |
| BOC protecting group | Carbamate protecting NH group | Axial (due to steric bulk) |
The boronic acid’s reactivity is central to its applications in cross-coupling reactions (e.g., Suzuki-Miyaura), though its stability is influenced by the electron-withdrawing BOC group and the phenyl ring’s substituents.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is [3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid . This name adheres to hierarchical nomenclature rules:
- Parent structure : Phenylboronic acid.
- Substituents :
- Piperidin-4-yloxy group : Attached via an oxygen atom to the phenyl ring at position 3.
- BOC group : A tert-butoxycarbonyl group protecting the piperidine nitrogen.
Naming Protocol Breakdown:
The numbering prioritizes the boronic acid group (lowest possible locant), with the piperidin-4-yloxy group assigned to position 3. The BOC group is named as a substituent on the piperidine nitrogen.
Comparative Analysis of Alternative Synonymous Designations
This compound is referenced under multiple synonyms, each reflecting structural or functional nuances. A comparative analysis of key designations is provided below:
Key Observations:
- Positional Isomers : The boronic acid’s position (3 vs. 4 on the phenyl ring) dictates distinct CAS numbers and biological activities.
- Protecting Groups :
- Functional Equivalence : All variants retain the core phenylboronic acid-piperidine linkage but differ in reactivity and stability profiles.
Stereochemical Implications in Nomenclature
The stereochemistry of the piperidine ring is not explicitly defined in the IUPAC name, as the BOC group’s steric bulk enforces a predominant conformation. However, in asymmetric syntheses, the stereochemistry of the piperidine nitrogen may influence reactivity. For example:
- Axial BOC group : Observed in N-acylpiperidines due to pseudoallylic strain minimization.
- Equatorial BOC group : Favored in this compound to reduce steric clashes between the BOC and phenyl groups.
Challenges in Systematic Naming
The compound’s nomenclature highlights complexities in naming boronic acid derivatives with multiple functional groups:
- Priority of Functional Groups : The boronic acid group takes precedence over the ether linkage in IUPAC naming.
- Protecting Group Designation : The BOC group is named as a substituent rather than a separate functional group.
- Positional Ambiguity : Avoidance of locants like "4-yloxy" requires careful numbering to ensure clarity.
Properties
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)17(20)21/h4-6,11,13,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXGKBHQDPRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Protection Route (Patent CN104628625A)
- Starting material: 4-piperidone hydrochloride hydrate
- Step 1: Alkalinization with liquid ammonia, extraction with toluene, and drying to obtain pure 4-piperidone
- Step 2: Reduction of 4-piperidone with sodium borohydride in methanol at 25-30°C under reflux for 7-10 hours to yield 4-hydroxypiperidine
- Step 3: pH adjustment, organic extraction, drying, and crystallization to isolate 4-hydroxypiperidine
- Step 4: Protection of the amine group by reaction with di-tert-butyl dicarbonate (BOC anhydride) in methanol with potassium carbonate at 25-30°C under reflux for 6-8 hours
- Step 5: Filtration, concentration, and crystallization to obtain N-BOC-4-hydroxypiperidine as a white crystalline product
Advantages: Accessible raw materials, high yield, low cost, good selectivity, and suitability for industrial scale-up.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| 1 | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene extraction | Pure 4-piperidone obtained |
| 2 | Sodium borohydride, methanol, reflux 7-10 h at 25-30°C | High yield 4-hydroxypiperidine |
| 3 | pH adjustment, extraction, drying, crystallization | Isolation of 4-hydroxypiperidine |
| 4 | Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux 6-8 h | N-BOC protection of amine group |
| 5 | Filtration, concentration, crystallization | Pure N-BOC-4-hydroxypiperidine |
Hydrogenation and Protection Route (Patent CN103204801A)
- Starting material: 3-hydroxypyridine
- Step 1: Reaction with benzyl bromide to form N-benzyl-3-hydroxypyridinium salt
- Step 2: Reduction with sodium borohydride to N-benzyl-3-hydroxypiperidine
- Step 3: Hydrogenation with palladium-carbon catalyst under hydrogen atmosphere to remove benzyl group and simultaneous protection of the amine with di-tert-butyl dicarbonate to yield N-BOC-3-hydroxypiperidine
- Step 4: Oxidation with a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride under organic base (triethylamine) to obtain N-BOC-3-piperidone
This method is more complex but gives high purity (>98%) and good overall yield (>42%) of the protected piperidone intermediate, which can be further transformed.
Formation of the Piperidin-4-yloxy Linkage to Phenylboronic Acid
The key step to obtain 3-(N-BOC-piperidin-4-yloxy)phenylboronic acid is the ether linkage formation between the phenylboronic acid and the N-BOC-piperidin-4-ol.
Nucleophilic Substitution Using N-BOC-4-Bromopiperidine
- Starting material: N-BOC-4-bromopiperidine
- Preparation of N-BOC-4-bromopiperidine:
- From 4-bromopiperidine hydrobromide salt by reaction with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran with bases such as N,N-diisopropylethylamine or triethylamine at 0-20°C for 18-48 hours
- Yields quantitative to 98% with high purity
- Ether formation:
- React (S)-(4-chlorophenyl)(2-pyridyl)methanol or similar phenolic derivatives with N-BOC-4-bromopiperidine in the presence of sodium hydride in tetrahydrofuran at room temperature for 5 hours
- Work-up includes ammonium chloride quench, ethyl acetate extraction, drying, and concentration
- Yields ~85%
This nucleophilic substitution forms the piperidin-4-yloxy linkage on the phenyl ring, which can be further functionalized to introduce the boronic acid group.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Target Compound | Reagents & Conditions | Yield/Outcome | Reference/Notes |
|---|---|---|---|---|
| 1 | 4-piperidone | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene extraction | Pure 4-piperidone | CN104628625A |
| 2 | 4-hydroxypiperidine | Sodium borohydride, methanol, reflux 7-10 h at 25-30°C | High yield | CN104628625A |
| 3 | N-BOC-4-hydroxypiperidine | Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux 6-8 h | High purity white crystals | CN104628625A |
| 4 | N-BOC-4-bromopiperidine | 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, base, DCM/THF, 0-20°C | Quantitative to 98% yield | Ambeed.com (180695-79-8) |
| 5 | Piperidin-4-yloxy phenyl derivative | N-BOC-4-bromopiperidine, sodium hydride, phenol derivative, THF, rt | ~85% yield | Ambeed.com |
| 6 | This compound | Borylation of aryl precursor or coupling with boronate ester | Dependent on method, standard yields | General synthetic knowledge, Vulcanchem |
Research Findings and Considerations
- The protection of the piperidine nitrogen with the BOC group is essential to prevent side reactions during coupling and borylation steps.
- The use of sodium borohydride for reduction of piperidone to hydroxypiperidine is efficient and scalable.
- The nucleophilic substitution to form the ether linkage is facilitated by strong bases like sodium hydride and proceeds under mild conditions.
- The boronic acid functionality is sensitive and often handled as protected boronate esters during synthesis, then deprotected in final steps.
- Purification typically involves crystallization and chromatographic methods to achieve high purity (>98%) suitable for pharmaceutical intermediates.
- Industrially, the methods emphasize cost-effectiveness, ease of purification, and environmental considerations such as reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenylboronic acid can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various biaryl compounds.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
- The compound is predominantly used as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which serve as essential intermediates in the development of pharmaceuticals and agrochemicals .
Advantages in Synthesis
- The Boc-protected piperidine moiety provides steric hindrance that can enhance selectivity during reactions, making it particularly valuable for synthesizing complex molecules where precision is critical.
Medicinal Chemistry
Potential Drug Development
- Research indicates that this compound may serve as a building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, modifications to this compound have been linked to the development of antiviral agents targeting Ebola virus pseudotypes .
Case Studies
- In studies involving thiophene derivatives with similar structural motifs, the presence of the piperidine group was essential for maintaining antiviral activity. This underscores the importance of the piperidine moiety in enhancing biological efficacy .
Material Science
Boronate Affinity Materials
- The compound is also utilized in developing boronate affinity materials that selectively enrich cis-diol-containing molecules. These materials are significant for applications in separation technologies, sensing, and diagnostics .
Mechanism of Action
The mechanism of action of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and separation technologies. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid) enhance electrophilicity of the boron center, improving Suzuki reaction rates .
Binding Affinity to Biomolecules
Phenylboronic acids (PBAs) interact with diol-containing biomolecules (e.g., sialic acids) via reversible ester formation. Comparative studies reveal:
- 3-(Propionamido)phenylboronic acid binds Neu5Ac (sialic acid) with a binding constant of 37.6 ± 3.1 M⁻¹ at pH 7.4, attributed to hydrogen bonding with the glycerol tail .
- Phenylboronic acid (PBA) exhibits lower affinity for Neu5Ac (11.6 ± 1.9 M⁻¹ ) due to the absence of stabilizing amide interactions .
- 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid : While direct binding data are unavailable, the BOC-piperidine group likely reduces binding efficiency compared to amide-substituted PBAs due to steric and electronic mismatches .
Reactivity in Suzuki-Miyaura Cross-Couplings
- Phenylboronic acid (PBA) : Standard catalyst systems (e.g., Pd(OAc)₂/TPPTS) achieve high yields in aqueous conditions .
- Bulky Analogues (e.g., BOC-piperidine derivatives) : Require optimized conditions (e.g., PdCl₂(dppf), elevated temperatures) to overcome steric hindrance .
- Electron-Deficient Derivatives (e.g., 3-CPBA) : Exhibit faster oxidative addition rates due to enhanced boron electrophilicity .
Biological Activity
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (CAS Number: 1224449-32-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety protected with a BOC (tert-butyloxycarbonyl) group, which enhances its stability and solubility in biological systems. The phenylboronic acid structure is known for its ability to interact with various biomolecules, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, including those found in glycoproteins and other biomolecules. This interaction can modulate various biological pathways, including enzyme inhibition and receptor activation.
Antiviral Activity
Research has indicated that compounds with similar piperidine and phenylboronic acid structures exhibit significant antiviral properties. For instance, studies on related thiophene derivatives have shown that the presence of a piperidine group is crucial for maintaining antiviral efficacy against viruses like Ebola virus pseudotypes (pEBOV). The EC50 values for these compounds ranged from 3.53 to 9.70 μM, demonstrating the importance of structural components in biological activity .
Anticancer Potential
The benzoylpiperidine fragment, closely related to the structure of this compound, has been identified as a privileged structure in drug development due to its antiproliferative effects on various cancer cell lines. Compounds with similar scaffolds have shown IC50 values ranging from 19.9 to 75.3 μM against human breast and ovarian cancer cells, indicating promising anticancer activity .
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
Data Table: Biological Activity Overview
| Compound | Activity Type | EC50/IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Further studies needed |
| Thiophene Derivative | Antiviral | 3.53 - 9.70 | Essential piperidine group |
| Benzoylpiperidine Derivative | Anticancer | 19.9 - 75.3 | Effective against breast and ovarian cancer |
| Benzoylpiperidine (Compound 20) | Anticancer | 0.08 | Most potent MAGL inhibitor |
Q & A
Q. What are the typical synthetic routes for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, and how does the BOC group influence the reaction?
Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid (e.g., 3-hydroxyphenylboronic acid) reacts with a BOC-protected piperidinyl halide. The BOC group protects the piperidine amine during synthesis to prevent unwanted side reactions (e.g., nucleophilic interference). Post-coupling, the BOC group can be selectively removed under acidic conditions (e.g., TFA) for further functionalization .
Q. How should researchers handle solubility challenges during experimental preparation?
Methodological Answer: Due to its hydrophobic BOC group, the compound may require polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Pre-warming to 37°C and sonication can enhance solubility. For aqueous reactions, co-solvents like ethanol or PEG-400 are recommended. Stock solutions should be stored at -20°C in aliquots to avoid freeze-thaw degradation .
Q. What characterization techniques are critical for confirming its purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify BOC protection (δ ~1.4 ppm for tert-butyl protons) and boronic acid integrity.
- HPLC: Reverse-phase HPLC with UV detection (≥98% purity threshold).
- Mass Spectrometry: HRMS or ESI-MS to confirm molecular weight (C₁₆H₂₃BN₂O₅; M.Wt ~334.18) .
Advanced Research Questions
Q. How can steric hindrance from the BOC group impact cross-coupling efficiency, and how can this be optimized?
Methodological Answer: The bulky BOC group may slow transmetalation in Suzuki reactions. Strategies include:
- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.
- Temperature Optimization: Elevated temperatures (80–100°C) to accelerate kinetics.
- Ligand Screening: Bulky ligands (e.g., SPhos) improve coordination with boronic acid .
Q. How do conflicting NMR studies on boronic acid-saccharide interactions inform experimental design with this compound?
Methodological Answer: Evidence shows contradictory binding mechanisms (e.g., α-hydroxycarboxylate vs. glycerol tail binding at varying pH). To resolve this:
Q. What strategies mitigate boronic acid oxidation during long-term storage or reaction conditions?
Methodological Answer:
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- Frontier Orbital Analysis: Calculate HOMO/LUMO energies (DFT/B3LYP) to predict electrophilic/nucleophilic sites.
- Molecular Docking: Simulate interactions with enzymes (e.g., proteases) for drug design applications.
- Solvent Effect Modeling: COSMO-RS to optimize reaction media polarity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding constants for boronic acid-saccharide complexes?
Methodological Answer: Contradictions arise from pH, stereochemistry, and saccharide conformation (e.g., Neu5Ac vs. glucose). Standardize protocols by:
- Calibrating pH Buffers: Use isotonic buffers (e.g., PBS) with rigorous pH monitoring.
- Comparative Isothermal Titration Calorimetry (ITC): Measure ΔH and ΔS to validate binding thermodynamics.
- Control Experiments: Test with erythro/threo diol analogs to isolate stereochemical effects .
Application-Oriented Questions
Q. What role does this compound play in targeted drug delivery systems?
Methodological Answer: The boronic acid moiety binds cis-diols (e.g., sialic acid on cancer cell surfaces), enabling:
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Post-Synthetic Modification: Coordinate boronic acid with MOF nodes (e.g., Zr₆ clusters) for Suzuki catalysis.
- Surface Functionalization: Use BOC as a transient protecting group to direct regioselective binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
